molecular formula C18H19BrN2O3S B4022147 methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide

methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide

Cat. No. B4022147
M. Wt: 423.3 g/mol
InChI Key: NTMBAPZIJLDATP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives and their analogs typically involves multi-step organic reactions, including condensation, cyclization, and substitution processes. Although direct information on the specific compound is scarce, analogous substances like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate have been synthesized through various organic reactions highlighting the complexity and the meticulous conditions required for such syntheses (Kim et al., 2021); (Lou Hong-xiang, 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals complex aromatic systems with potential for diverse electronic and photophysical properties. Studies have indicated that modifications to the benzimidazole core can dramatically affect the luminescence and quantum yield of these compounds, suggesting significant structural sensitivity to substituent variations (Kim et al., 2021).

Chemical Reactions and Properties

Benzimidazole compounds, including those structurally related to the compound , exhibit a range of chemical behaviors, such as participation in electrophilic substitution reactions and the ability to act as intermediates in the synthesis of more complex molecules. These reactions often depend on the specific substituents present on the benzimidazole core, influencing their reactivity and the types of chemical transformations they can undergo (Clarke et al., 1973).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications and handling. These properties are intricately related to the molecular structure and substitution patterns of the compounds. Analyzing these characteristics requires a combination of spectroscopic and crystallographic techniques to obtain detailed insights (Moser et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of functional groups and the overall electronic structure of the molecule. Studies on similar compounds have demonstrated that even minor modifications can significantly impact their chemical behavior and interactions with other molecules (Kim et al., 2021); (Lou Hong-xiang, 2012).

properties

IUPAC Name

methyl 4-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S.BrH/c1-3-23-14-8-9-15-16(10-14)20-18(19-15)24-11-12-4-6-13(7-5-12)17(21)22-2;/h4-10H,3,11H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBAPZIJLDATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)C(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate;hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide
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methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide
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methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide
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methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide
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methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide
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methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide

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